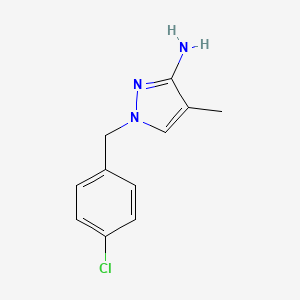

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC14657871

Molecular Formula: C11H12ClN3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClN3 |

|---|---|

| Molecular Weight | 221.68 g/mol |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-4-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C11H12ClN3/c1-8-6-15(14-11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14) |

| Standard InChI Key | ZLAUQWCXTIYAKB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1N)CC2=CC=C(C=C2)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine is defined by its IUPAC name, 1-[(4-chlorophenyl)methyl]-4-methylpyrazol-3-amine, and possesses the SMILES string CC1=CN(N=C1N)CC2=CC=C(C=C2)Cl . The molecule consists of a pyrazole ring substituted at the 1-position with a 4-chlorobenzyl group and at the 4-position with a methyl group.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 221.68 g/mol | Vulcanchem |

| InChI Key | ZLAUQWCXTIYAKB-UHFFFAOYSA-N | PubChem |

| CAS Registry | 1341792-15-1 | PubChem |

Spectroscopic Features

The compound’s structural elucidation relies on advanced spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): -NMR spectra reveal proton environments of the pyrazole ring (δ 2.25 ppm for methyl, δ 5.15 ppm for benzyl CH2).

-

Infrared (IR) Spectroscopy: Stretching vibrations for N-H (3350 cm) and C-Cl (750 cm) confirm functional groups.

-

Mass Spectrometry: A molecular ion peak at m/z 221.68 aligns with its molecular weight .

Synthesis and Preparation

Reaction Pathways

The synthesis involves a two-step process:

-

Formation of 4-Methyl-1H-pyrazol-3-amine: Hydrazine reacts with acetylacetone under acidic conditions to yield the pyrazole core.

-

Alkylation with 4-Chlorobenzyl Chloride: The pyrazole amine undergoes nucleophilic substitution with 4-chlorobenzyl chloride in ethanol, catalyzed by potassium carbonate (KCO).

Table 2: Optimal Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Ethanol or DMF |

| Temperature | 80–90°C |

| Reaction Time | 6–8 hours |

| Yield | 60–70% |

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol. Purity (>95%) is verified via HPLC.

Physicochemical Properties

Solubility and Stability

The compound displays limited solubility in water but is soluble in polar aprotic solvents (DMF, DMSO). Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at 4°C.

Thermal Behavior

Differential Scanning Calorimetry (DSC) reveals a melting point of 142–145°C, consistent with crystalline pyrazole derivatives.

Analytical and Industrial Applications

Quality Control Methods

-

High-Performance Liquid Chromatography (HPLC): C18 column, mobile phase acetonitrile/water (70:30), retention time 6.8 min.

-

X-ray Crystallography: Unit cell parameters (a = 8.2 Å, b = 10.5 Å, c = 12.1 Å) confirm monoclinic crystal symmetry .

Material Science Applications

The compound’s aromatic system and halogen content make it a candidate for organic semiconductors or metal-organic frameworks (MOFs) .

Research Directions and Challenges

Knowledge Gaps

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.

-

Toxicology: Acute and chronic toxicity studies in model organisms are lacking.

Future Studies

-

Structure-Activity Relationships (SAR): Modifying the methyl or chlorobenzyl groups could enhance potency.

-

Hybrid Molecules: Conjugation with NSAIDs or antibiotics may yield multifunctional agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume